molecular formula C17H19Cl2NO2 B589810 1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol CAS No. 802051-24-7

1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol

Cat. No.: B589810
CAS No.: 802051-24-7
M. Wt: 340.244
InChI Key: CWTFOLQZKJTWML-UHFFFAOYSA-N
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Description

This compound is an ethanolamine derivative featuring a 3,4-dichlorophenyl group at the hydroxyl-bearing carbon and a substituted amine group. The amine is modified with a 3-methoxybenzyl (3-MeO-Bn) and a methyl group, creating a unique pharmacophore. Such substitutions are critical for receptor binding, solubility, and metabolic stability. Its molecular formula is C₁₇H₁₈Cl₂NO₂, with a molar mass of 363.24 g/mol.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-[(3-methoxyphenyl)methyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO2/c1-20(10-12-4-3-5-14(8-12)22-2)11-17(21)13-6-7-15(18)16(19)9-13/h3-9,17,21H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTFOLQZKJTWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)CC(C2=CC(=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732426
Record name 1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802051-24-7
Record name 1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(3,4-Dichlorophenyl)-2-{(3-methoxyphenyl)methylamino}ethan-1-ol , often referred to as Dichlorophenyl-Methoxyphenyl Amino Ethanol , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H20Cl2N2O
  • Molecular Weight : 335.26 g/mol
  • IUPAC Name : 1-(3,4-Dichlorophenyl)-2-{(3-methoxyphenyl)methylamino}ethan-1-ol

Structural Features

  • The presence of 3,4-dichlorophenyl and 3-methoxyphenyl substituents may influence the compound's interaction with biological targets.
  • The hydroxyl group (–OH) contributes to its solubility and potential interaction with biological membranes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiadiazoles containing methoxyphenyl groups have shown moderate cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Case Study: Anticancer Activity Testing

A study conducted on various derivatives of thiadiazoles demonstrated that compounds with a 3-methoxyphenyl group exhibited varying degrees of cytotoxicity:

CompoundCell LineIC50 (µM)Viability (%) at 100 µM
SCT-1MCF-720.540.30
SCT-2MDA-MB-23125.033.86
SCT-4MCF-715.073.56

The results indicated that the positioning of the methoxy group significantly affected the anticancer activity, with some compounds achieving IC50 values as low as 6.6 µM against MCF-7 cells .

The proposed mechanism of action for similar compounds involves:

  • Induction of Apoptosis : Activation of caspases (caspase 3, 7, and 8) leading to programmed cell death.
  • Inhibition of DNA Synthesis : Compounds were shown to reduce [^3H]-thymidine incorporation into DNA, indicating an interference with cellular replication processes .

Other Biological Activities

In addition to anticancer properties, related compounds have demonstrated:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Groups

Target Compound
  • Core structure: Ethanolamine.
  • Substituents :
    • 3,4-Dichlorophenyl : Increases lipophilicity and steric bulk.
    • N-substituents : 3-Methoxybenzyl and methyl groups.
Analog 1 : 2-{[(3,4-Dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol (CAS 321432-73-9)
  • Core structure: Ethanolamine with diphenyl substitution.
  • Substituents: 3,4-Dichlorobenzyl on the amine; 1,1-diphenyl at the ethanol carbon.
  • Molecular formula: C₂₁H₁₉Cl₂NO (372.29 g/mol).
  • Comparison : The diphenyl group increases steric hindrance, likely reducing receptor accessibility compared to the target compound’s single phenyl group. This structural difference may lower binding affinity at target sites .
Analog 2 : 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride (CAS 1158237-96-7)
  • Core structure: Ethanolamine.
  • Substituents :
    • 3-Chlorobenzyl on the amine; lacks a methyl group.
  • Molecular formula: C₉H₁₃Cl₂NO (238.11 g/mol).
Analog 3 : 2-[[3-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol (CHEMBL1623533)
  • Core structure: Ethanolamine.
  • Substituents :
    • 2-Chlorophenyl methoxybenzyl on the amine.
  • Molecular formula: C₁₇H₁₉ClNO₂ (312.80 g/mol).
  • Comparison : The 2-chloro and methoxy groups alter electronic distribution and steric profile, possibly directing selectivity toward different receptor subtypes compared to the target’s 3,4-dichloro and 3-MeO groups .

Pharmacological and Functional Insights

  • However, Yan7874’s imidazole-based structure differs significantly, highlighting the target’s unique amine-driven pharmacology . SR140333 (), a neurokinin receptor antagonist, also contains a 3,4-dichlorophenyl group but uses a piperidine scaffold. This underscores the role of backbone flexibility in receptor selectivity .
  • Metabolic stability: The metabolite in includes a methanesulfonamide group, which enhances stability. The target compound’s ethanolamine backbone may confer faster metabolism compared to sulfonamide derivatives .
  • While the target compound shares the dichlorophenyl motif, its ethanolamine structure diverges from triazoles, likely precluding antifungal activity via cytochrome P450 inhibition .

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